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Introduction and Clinical Rationale

Metastatic castration-resistant prostate cancer (mCRPC) remains a challenging disease with limited
treatment options after progression on first-line androgen receptor pathway inhibitors like abiraterone. A
significant mechanism of resistance involves cross-talk between the androgen receptor (AR) signaling axis
and the PI3K/AKT/mTOR pathway [1]. Sametolisib is a potent, dual inhibitor of PI3K/mTOR and DNA-
dependent protein kinase (DNA-PK), which are implicated in prostate cancer progression and therapy
resistance [1]. Preclinical studies demonstrated that combined inhibition of AR and PI3K/mTOR pathways

causes tumor regression, providing a strong rationale for this combination therapy approach [1].

Clinical Trial Efficacy Data

The following table summarizes key efficacy outcomes from the phase II portion of the clinical trial
(NCT02407054), which randomized 129 patients with mCRPC following progression on abiraterone to

receive either enzalutamide plus sametolisib or enzalutamide plus placebo [1].

Table 1: Efficacy Outcomes from Phase II Study
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. Samotolisib/Enzalutamide Placebo/Enzalutamide P-

Endpoint

Arm Arm value
Median PCWG2-PFS 3.8 months 2.8 months 0.003
Median Radiographic PFS 10.2 months 5.5 months 0.03
(rPFS)
rPFS in AR-V7 Negative 13.2 months 5.3 months 0.03
Patients

Safety and Tolerability Profile

The phase Ib lead-in segment of the study, which involved 13 patients, established the recommended phase II
dose and showed no dose-limiting toxicities [1]. The combination was generally well-tolerated, with

manageable side effects. Pharmacokinetic analysis indicated that mean samotolisib exposures remained

within the targeted range, despite a 35% decrease when co-administered with enzalutamide [1].

Biomarker Analysis and Patient Stratification

Exploratory biomarker analyses revealed that the clinical benefit of sametolisib and enzalutamide

combination was enriched in specific patient subgroups, highlighting the importance of biomarker-driven

patient selection [1].

Table 2: Biomarker Correlations with Treatment Response

Biomarker Status Observed Clinical Benefit
AR-V7 Negative Significantly and clinically meaningful rPFS benefit (13.2 vs. 5.3 months).
PTEN Intact Potential for enriched response (noted in study conclusions).

Mechanism of Action and Resistance Pathways
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The therapeutic rationale for this combination lies in targeting two key pathways implicated in mCRPC
progression and treatment resistance. The diagram below illustrates the targeted signaling pathways and the

mechanism of enzalutamide resistance.
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Experimental Protocol Summary
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This section outlines the core methodology from the phase Ib/II clinical trial (NCT02407054) that evaluated

samotolisib plus enzalutamide [1].

Study Design

¢ Trial Type: Double-blind, placebo-controlled, randomized phase Ib/ll study.

e Primary Endpoint (Phase Il): Progression-free survival (PFS) assessed by Prostate Cancer Clinical
Trials Working Group criteria (PCWG2).

e Secondary Endpoints: Included radiographic PFS (rPFS), overall response rate (ORR) by RECIST
v1.1, time to PSA progression, and maximum PSA decline.

e Exploratory Endpoints: Biomarker analysis (AR-v7 status in circulating tumor cells, PTEN tumor
status).

Patient Population

¢ Key Inclusion Criteria:
Men =18 years with histologically/cytologically confirmed mCRPC.

[¢]

[e]

Disease progression on prior abiraterone treatment.
Surgical or medical castration with testosterone <50 ng/dL.
ECOG performance status of O or 1.

¢ Key Exclusion Criteria:

o

o

o Known brain metastases.
o Serious preexisting conditions (e.g., seizure history, uncontrolled hypertension).
o Prior treatments for CRPC requiring washout periods (e.g., 6 weeks for bicalutamide).

Dosing and Administration

¢ Phase Ib Lead-in: Patients received samotolisib monotherapy (200 mg twice daily) for one week,
followed by combination with enzalutamide (160 mg once daily) in 28-day cycles.
¢ Phase Il Randomized Phase:
o Intervention Arm: Enzalutamide 160 mg once daily + Samotolisib 200 mg twice daily.
o Control Arm: Enzalutamide 160 mg once daily + Placebo twice daily.
o Treatment Duration: Continued until disease progression, death, unacceptable adverse events, or
other withdrawal criteria were met.
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Pharmacokinetic Assessment

e Samotolisib exposures were monitored in the phase Ib segment.
¢ A 35% decrease in samotolisib exposure was observed when co-administered with enzalutamide,
but levels remained within the targeted therapeutic range [1].

Biomarker Assessment Methods

e AR-v7 Status: Detected in circulating tumor cells.
e PTEN Status: Evaluated in tumor tissue.

Conclusion and Clinical Implications

The combination of sametelisib and enzalutamide represents a promising therapeutic strategy for patients
with mCRPC who have progressed on abiraterone. The significant improvement in PFS and rPFS, coupled
with a tolerable safety profile, supports further clinical development of this combination. The enhanced
efficacy observed in AR-V7 negative patients underscores the importance of biomarker-driven patient
selection and suggests a potential role for this combination in overcoming resistance mediated by
PI3BK/mTOR pathway activation. Future research should focus on validating these findings in larger,

confirmatory trials and further refining patient selection biomarkers.
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prostate-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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